16:0-18:0(11-12BR) PC

Beschreibung

Eigenschaften

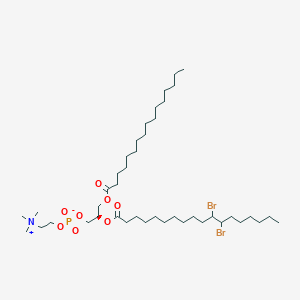

IUPAC Name |

[(2R)-2-(11,12-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82Br2NO8P/c1-6-8-10-12-13-14-15-16-17-18-21-24-28-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-25-22-19-20-23-27-31-40(44)39(43)30-26-11-9-7-2/h38-40H,6-37H2,1-5H3/t38-,39?,40?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQPFPFIGLVSQR-YXGYHMDESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC(C(CCCCCC)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC(C(CCCCCC)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82Br2NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 16:0-18:0(11-12BR) PC

Introduction

1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine , abbreviated as 16:0-18:0(11-12BR) PC , is a synthetically modified phospholipid that serves as a valuable tool in biophysical research, particularly in the study of membrane protein topology and lipid-protein interactions. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

This lipid is a derivative of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.[1] The "16:0" denotes a palmitoyl (B13399708) chain (a saturated 16-carbon fatty acid) at the sn-1 position of the glycerol (B35011) backbone. The "18:0(11-12BR)" indicates a stearoyl chain (a saturated 18-carbon fatty acid) at the sn-2 position, which has been chemically modified to include two bromine atoms at the 11th and 12th carbon positions.[2][3] This specific bromination is the key feature that defines its primary application.

It is not involved in any known natural signaling pathways but is instead a specialized tool for biophysical assays. Its primary utility lies in its ability to act as a collisional quencher of fluorescence, a property leveraged to probe the depth of fluorescent residues, such as tryptophan, within a lipid bilayer.[4][5]

Physicochemical Properties

The introduction of two bromine atoms into the acyl chain of the stearic acid moderately alters the physicochemical properties of the lipid compared to its non-brominated counterpart, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (B1265047) (16:0-18:0 PC). While specific experimental data for this compound is limited, the following tables summarize its known properties and those of its non-brominated analogue for comparison. The presence of the bulky, electronegative bromine atoms is expected to introduce local disorder and potentially increase the area per lipid and decrease the bilayer thickness in the vicinity of the modification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Full Chemical Name | 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine | [3] |

| Molecular Formula | C42H82Br2NO8P | [6][7] |

| Molecular Weight | 919.88 g/mol | [6][7] |

| CAS Number | 324054-54-8 | [3][6] |

| Physical Form | Powder | [3] |

| Purity | >99% (TLC) | [3] |

| Storage Temperature | -20°C | [3][8] |

Table 2: Comparative Biophysical Properties

| Property | 16:0-18:0 PC (Non-brominated) | This compound (Brominated) | Reference(s) |

| Phase Transition Temp. (Tm) | 49°C | Not explicitly reported; expected to be slightly lower due to chain disruption. | [9] |

| Percent Composition | C: 66.19%, H: 11.37%, N: 1.84%, O: 16.80%, P: 4.06% | C: 54.84%, H: 8.98%, Br: 17.37%, N: 1.52%, O: 13.91%, P: 3.37% | [8][10] |

Core Applications and Experimental Protocols

The primary applications of this compound are in the preparation of model membranes, specifically Large Unilamellar Vesicles (LUVs), and their subsequent use in fluorescence quenching assays to determine the membrane penetration depth of proteins and peptides.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

LUVs are model membrane systems that consist of a single lipid bilayer enclosing an aqueous core. The extrusion method is a common and effective technique for producing LUVs with a defined and relatively uniform size distribution.[11][12][13]

Experimental Protocol:

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve the desired lipids, including this compound and any other lipid components, in an organic solvent (e.g., a 2:1 v/v mixture of chloroform (B151607) and methanol).

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[11]

-

-

Hydration:

-

Hydrate the dry lipid film by adding an aqueous buffer of choice. The temperature of the buffer should be above the gel-liquid crystal phase transition temperature (Tm) of all lipid components.[2] For lipids with high Tm, this may require heating.

-

Vortex the flask vigorously to suspend the lipids, which will form large, multilamellar vesicles (LMVs). This suspension will appear milky.[11]

-

For increased lamellarity and encapsulation efficiency, the LMV suspension can be subjected to several freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.[2]

-

-

Extrusion:

-

Assemble a mini-extruder device with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs of approximately that diameter).[11]

-

Load the LMV suspension into one of the syringes of the extruder.

-

Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times). This process forces the LMVs to break down and re-form into smaller, unilamellar vesicles.[2][11] The final extrusion should leave the LUV suspension in the opposite syringe from which it started to minimize contamination with any larger, unextruded vesicles.[2]

-

The resulting LUV suspension should be a translucent, slightly hazy solution.

-

-

Storage:

-

Store the prepared LUVs at a temperature above the Tm of the lipids to maintain their integrity, and use them within a reasonable timeframe for experiments. For long-term storage, the stability of the specific lipid composition should be considered.

-

LUV Preparation Workflow

Tryptophan Fluorescence Quenching for Membrane Penetration Depth Analysis

This technique is used to determine the position of tryptophan residues of a membrane-associated protein or peptide relative to the lipid bilayer. The bromine atoms on the acyl chain of this compound act as quenchers, decreasing the fluorescence intensity of nearby tryptophan residues. By comparing the quenching effect of lipids brominated at different positions, the depth of the tryptophan can be calculated using the parallax method.[3][4][14]

Experimental Protocol:

-

Sample Preparation:

-

Prepare LUVs containing a known concentration of the protein or peptide of interest.

-

Prepare several sets of LUVs with varying molar percentages of this compound (and other brominated lipids if using the parallax method), keeping the total lipid concentration constant. A control sample with no brominated lipid is essential.

-

-

Fluorescence Spectroscopy:

-

Using a fluorometer, excite the tryptophan residues of the protein/peptide in the LUV suspension at approximately 280-295 nm.[15]

-

Record the fluorescence emission spectrum (typically from 310 to 450 nm).

-

Repeat the measurement for each sample with varying concentrations of the brominated lipid.

-

-

Data Analysis (Stern-Volmer Analysis):

-

Plot the ratio of the fluorescence intensity in the absence of the quencher (F0) to the intensity in the presence of the quencher (F) against the concentration of the quencher ([Q]). This is the Stern-Volmer plot.

-

The data can be fitted to the Stern-Volmer equation: F0/F = 1 + KSV[Q], where KSV is the Stern-Volmer quenching constant. A linear plot indicates a single class of fluorophores equally accessible to the quencher.

-

-

Parallax Method for Depth Calculation:

-

This method requires fluorescence quenching data from at least two different brominated lipids with bromine atoms at different depths (e.g., 16:0-18:0(6-7BR) PC and this compound).

-

The depth of the fluorophore (tryptophan) from the center of the bilayer (Zcf) can be calculated using the following equation: Zcf = [(ln(F1/F0) * L22) - (ln(F2/F0) * L12)] / [2 * C * (ln(F1/F0) - ln(F2/F0))] where:

-

F1 and F2 are the fluorescence intensities with quenchers at depths L1 and L2, respectively.

-

F0 is the fluorescence intensity without a quencher.

-

L1 and L2 are the known depths of the bromine atoms from the center of the bilayer.

-

C is a constant related to the quenching efficiency.

-

-

A more detailed mathematical treatment can be found in the literature describing the parallax method.[4][14]

-

Fluorescence Quenching Workflow

Role in Drug Development

While not a therapeutic agent itself, this compound plays a supporting role in drug development. By enabling the detailed structural analysis of membrane protein-drug interactions, it can aid in:

-

Target validation: Understanding how a drug candidate interacts with its membrane protein target at a molecular level.

-

Structure-activity relationship (SAR) studies: Guiding the design of more potent and specific drugs by providing insights into the binding site and orientation of lead compounds.

-

Formulation development: The unbrominated counterpart, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine, is used in liposomal drug delivery systems.[10] Biophysical studies using the brominated version can inform the design of these liposomal carriers by providing data on membrane properties.

Conclusion

This compound is a powerful tool for researchers and drug development professionals investigating the structure and function of membrane proteins. Its utility as a depth-dependent fluorescence quencher allows for the precise mapping of protein topology within the lipid bilayer. The experimental protocols outlined in this guide provide a framework for the effective application of this specialized lipid in biophysical research, ultimately contributing to a deeper understanding of membrane biology and facilitating the development of novel therapeutics targeting membrane proteins.

References

- 1. Characterization of Bulk Phosphatidylcholine Compositions in Human Plasma Using Side-Chain Resolving Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Parallax method for direct measurement of membrane penetration depth utilizing fluorescence quenching by spin-labeled phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calibration of the parallax fluorescence quenching method for determination of membrane penetration depth: refinement and comparison of quenching by spin-labeled and brominated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. calpaclab.com [calpaclab.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. shaker.umh.es [shaker.umh.es]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tf7.org [tf7.org]

- 12. mse.iastate.edu [mse.iastate.edu]

- 13. liposomes.ca [liposomes.ca]

- 14. Extension of the parallax analysis of membrane penetration depth to the polar region of model membranes: use of fluorescence quenching by a spin-label attached to the phospholipid polar headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine: Properties, Synthesis, and Applications in Membrane Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine, a brominated phospholipid increasingly utilized as a powerful tool in the structural analysis of cellular membranes. This document details its chemical and physical properties, outlines a general synthesis protocol, and describes its primary application as a contrast-enhancing probe in cryo-electron microscopy (cryo-EM) for the elucidation of lipid bilayer architecture and protein-lipid interactions. Experimental methodologies for its characterization and use are also presented.

Core Properties

1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid where bromine atoms are introduced at the 11th and 12th positions of the stearoyl chain at the sn-2 position of the glycerol (B35011) backbone. This modification makes it a valuable tool for biophysical studies of lipid membranes.

Chemical and Physical Data

A summary of the known quantitative data for 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is presented in Table 1. For comparative purposes, data for its non-brominated counterpart, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (B1265047) (PSPC), is also included where available.

| Property | Value for 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine | Value for 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC) |

| Molecular Formula | C42H82Br2NO8P[1] | C42H84NO8P[2][3] |

| Molecular Weight | 919.9 g/mol [1] | 762.09 g/mol [2][3] |

| CAS Number | 324054-54-8[1] | 59403-51-9[3] |

| Purity | ≥99% (commercially available)[1] | ≥99% (commercially available) |

| Physical State | Solid (assumed based on related compounds) | Solid |

| Solubility | Soluble in organic solvents such as chloroform. | Soluble in organic solvents. |

Synthesis

A plausible synthetic route involves the bromination of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), where the double bond is located at the 9-10 position of the oleoyl (B10858665) chain. A similar strategy would be employed for a precursor with the double bond at the 11-12 position.

Experimental Protocols

Characterization of Brominated Lipids

3.1.1. Mass Spectrometry

Mass spectrometry is a critical technique for confirming the successful bromination of the lipid.

-

Sample Preparation : Dissolve the brominated lipid in a suitable solvent mixture, such as chloroform/methanol.

-

Instrumentation : Electrospray ionization mass spectrometry (ESI-MS) is commonly used.

-

Analysis : The mass spectrum should confirm the expected molecular weight of the dibrominated product. The isotopic pattern of bromine (approximately 50.7% 79Br and 49.3% 81Br) will result in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion, confirming the presence of two bromine atoms. Gas chromatography-mass spectrometry (GC-MS) can also be used after conversion of the fatty acids to their methyl esters.[4]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the brominated lipid.

-

Sample Preparation : Dissolve the lipid in a deuterated solvent, such as chloroform-d (B32938) (CDCl3).

-

Instrumentation : 1H NMR and 13C NMR are standard techniques.

-

Analysis : In the 1H NMR spectrum, the disappearance of the signals corresponding to the vinyl protons of the precursor unsaturated fatty acid is a key indicator of successful bromination. New signals corresponding to the methine protons attached to the bromine-bearing carbons will appear.

Application in Cryo-Electron Microscopy

The primary application of 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is as a contrast-enhancing agent in cryo-EM studies of lipid membranes and membrane proteins.[5][6][7] The high electron density of the bromine atoms allows for the precise localization of these lipid probes within the bilayer.[5][8]

Langmuir-Blodgett Monolayer Studies

Langmuir-Blodgett trough experiments are used to study the packing and phase behavior of the brominated lipid at an air-water interface, which provides insights into its behavior within a lipid bilayer.

-

Methodology : The brominated lipid is dissolved in a volatile solvent and spread on an aqueous subphase in a Langmuir trough. The film is then compressed with barriers, and the surface pressure is measured as a function of the area per molecule.

-

Data Analysis : The resulting pressure-area isotherm provides information on the compressibility and phase transitions of the lipid monolayer. Studies have shown that brominated phospholipids (B1166683) behave similarly to their unbrominated, unsaturated analogs in lipid monolayers.[7]

Biological Significance and Signaling Pathways

Currently, there is no direct evidence to suggest that 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is involved in any specific biological signaling pathways. Its primary role is that of a synthetic tool for biophysical research. The introduction of bromine atoms into the acyl chain is a significant structural modification that is not naturally occurring.

However, the unbrominated counterpart, phosphatidylcholine, is a major component of eukaryotic cell membranes and serves as a precursor for various signaling molecules through the action of phospholipases.

Conclusion

1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is a valuable synthetic phospholipid for researchers in membrane biology and structural biology. Its key feature is the presence of electron-dense bromine atoms, which facilitates its use in advanced imaging techniques like cryo-EM to probe the intricacies of lipid bilayer organization. While it does not have a known direct role in biological signaling, its utility in elucidating membrane structure provides invaluable insights into the environment where cellular signaling events occur. Further research into the synthesis and characterization of a wider range of brominated lipid probes will continue to advance our understanding of membrane dynamics and function.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine [myskinrecipes.com]

- 4. Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brominated lipid probes expose structural asymmetries in constricted membranes [escholarship.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Determination of the depth of bromine atoms in bilayers formed from bromolipid probes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 16:0-18:0(11-12Br) PC: Structure, Properties, and Applications in Membrane Biophysics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the brominated phosphatidylcholine (PC) lipid, 16:0-18:0(11-12Br) PC. It details its chemical structure, physicochemical properties, and its primary application as a tool in biophysical studies, particularly in fluorescence quenching assays to probe protein-membrane interactions.

Chemical Structure and Identification

This compound is a synthetic phospholipid where the sn-1 position of the glycerol (B35011) backbone is esterified with palmitic acid (16:0), and the sn-2 position is esterified with a modified stearic acid (18:0) containing two bromine atoms at the 11th and 12th carbon positions. The phosphocholine (B91661) headgroup is attached to the sn-3 position.

Full Chemical Name: 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine[1]

Synonyms:

-

1-hexadecanoyl-2-(11,12-dibromooctadecanoyl)-sn-glycero-3-phosphocholine[2]

-

16:0-18:0 (11-12BR) PC[1]

Chemical Structure:

Caption: Chemical structure of 1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C42H82Br2NO8P | [2][3] |

| Molecular Weight | 919.88 g/mol | [2] |

| CAS Number | 324054-54-8 | [2] |

| Appearance | Powder | [1] |

| Purity | >99% (TLC) | [1] |

| Storage Temperature | -20°C | [2] |

| Solubility | Soluble in chloroform (B151607). Preparation of stock solutions in appropriate solvents is recommended. | [4] |

| Melting Point | 194-196 °C (literature value for a similar compound, may vary) | [5] |

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, the general synthesis of mixed-acid phospholipids (B1166683) is a well-established process. The synthesis of this specific brominated lipid would likely involve the following key steps:

-

Starting Material: A suitable protected glycerophosphocholine backbone.

-

Acylation at sn-1: Esterification of the sn-1 position with palmitic acid.

-

Acylation at sn-2: Esterification of the sn-2 position with 11,12-dibromostearic acid. This brominated fatty acid would be synthesized separately by the bromination of oleic acid (which has a double bond at the 9-10 position) or a related unsaturated fatty acid, followed by isomerization or starting from a precursor with a double bond at the 11-12 position.

-

Deprotection: Removal of any protecting groups to yield the final product.

-

Purification: Purification of the final product is typically achieved through column chromatography.

Given the complexity of this synthesis, particularly the introduction of bromine at specific positions, this lipid is most commonly acquired from commercial suppliers.

Experimental Protocols

The primary application of this compound is in biophysical studies of membranes, particularly for determining the depth of penetration of peptides and proteins into the lipid bilayer using fluorescence quenching. The bromine atoms act as heavy-atom quenchers of tryptophan fluorescence. By incorporating brominated PCs with bromine atoms at different depths within the acyl chain into a lipid vesicle, the position of a tryptophan residue in a membrane-associated protein can be determined with high precision.[1]

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs containing this compound, which can then be used for fluorescence quenching experiments.

Materials:

-

This compound

-

Matrix phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

-

Chloroform

-

Desired buffer (e.g., HEPES, Tris-HCl)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

-

Rotary evaporator or nitrogen stream

-

Water bath sonicator

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired amounts of this compound and the matrix phospholipid in chloroform to achieve the desired molar ratio.

-

Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the desired buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.

-

Hydrate the lipid film by vortexing the flask for several minutes above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

-

Freeze-Thaw Cycles (Optional but Recommended):

-

Subject the MLV suspension to 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath. This helps to increase the encapsulation efficiency and create more uniform vesicles.

-

-

Extrusion:

-

Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to one of the gas-tight syringes.

-

Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times). This process should be performed at a temperature above the phase transition temperature of the lipids.

-

The resulting solution will contain a homogenous population of LUVs.

-

Tryptophan Fluorescence Quenching Assay

This protocol outlines how to use LUVs containing this compound to determine the position of a tryptophan residue in a membrane-binding peptide or protein.

Materials:

-

LUVs prepared with and without this compound (as described above).

-

Tryptophan-containing peptide or protein of interest.

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation:

-

Prepare a series of LUV suspensions containing varying mole percentages of this compound (e.g., 0%, 10%, 25%, 50%, 75%, 100%). It is also common to use a set of brominated lipids with bromine atoms at different positions along the acyl chain to create a depth profile.[1]

-

In a quartz cuvette, add a known concentration of the tryptophan-containing peptide or protein to the buffer.

-

Add a specific amount of the LUV suspension to the cuvette and allow the peptide/protein to interact with the vesicles. The final lipid-to-protein ratio should be optimized for the specific system.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan).

-

Record the fluorescence emission spectrum from approximately 300 nm to 400 nm.

-

The fluorescence intensity at the emission maximum (typically around 330-350 nm) is recorded for each sample.

-

-

Data Analysis:

-

The degree of fluorescence quenching is calculated using the Stern-Volmer equation or by simply comparing the fluorescence intensity in the presence (F) and absence (F₀) of the brominated lipid: Quenching Efficiency (%) = (1 - F/F₀) * 100

-

By plotting the quenching efficiency as a function of the position of the bromine atoms in the acyl chain, the depth of the tryptophan residue within the lipid bilayer can be determined. Maximum quenching will occur when the bromine atoms are in close proximity to the tryptophan residue.

-

Experimental Workflow and Signaling Pathway Diagrams

As this compound is primarily a tool for biophysical experiments rather than a signaling molecule itself, the following diagrams illustrate the experimental workflow for its use.

Caption: Experimental workflow for using this compound in fluorescence quenching assays.

Mass Spectrometry Characterization

-

Loss of the phosphocholine headgroup (184 Da): A neutral loss of 183 Da or the appearance of a fragment ion at m/z 184.

-

Loss of the fatty acyl chains: Fragments corresponding to the loss of the palmitoyl (B13399708) chain (C16:0) and the dibromostearoyl chain (C18:0Br2).

-

Acylium ions: Fragment ions corresponding to the individual fatty acyl chains.

The presence of two bromine atoms would result in a characteristic isotopic pattern for bromine-containing fragments, with isotopes at M, M+2, and M+4 in an approximate 1:2:1 ratio, which would be a key diagnostic feature in the mass spectrum.

Conclusion

This compound is a valuable tool for researchers in membrane biophysics and drug development. Its well-defined chemical structure, with bromine atoms at a specific depth, allows for precise measurements of the insertion depth of peptides and proteins into lipid bilayers. The experimental protocols outlined in this guide provide a framework for utilizing this brominated phospholipid in fluorescence quenching studies. While detailed synthetic and mass spectrometric data are not widely published, its commercial availability and the established methodologies for its use make it an accessible and powerful probe for investigating the intricacies of protein-membrane interactions.

References

- 1. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Brominated phospholipids as a tool for monitoring the membrane insertion of colicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. targetmol.com [targetmol.com]

- 5. cacheby.com [cacheby.com]

Unveiling the Biophysical Characteristics of 1-Palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine (16:0-18:0(11-12Br) PC)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine, commonly abbreviated as 16:0-18:0(11-12Br) PC or PDBPC, is a synthetically modified phospholipid of significant interest in the fields of biophysics and membrane protein research. The introduction of bromine atoms into the acyl chain of the stearoyl moiety provides a powerful tool for specific experimental applications, particularly as a heavy atom probe for X-ray and neutron scattering studies and as a quencher in fluorescence spectroscopy. This technical guide provides a comprehensive overview of the core physical properties of this specialized lipid, details relevant experimental methodologies, and visualizes a typical experimental workflow.

Core Physical and Chemical Properties

The following table summarizes the known and estimated physical properties of this compound.

| Property | Value | Source |

| Full Chemical Name | 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine | [4] |

| Abbreviation | This compound; PDBPC | N/A |

| Molecular Formula | C42H82Br2NO8P | [4][5] |

| Molecular Weight | 919.88 g/mol | [1][6][7] |

| CAS Number | 324054-54-8 | [4][5] |

| Appearance | Powder (based on related compounds) | [1] |

| Purity | Typically >99% (TLC) | [1][4] |

| Storage Conditions | -20°C as a powder | [1][5] |

| Solubility | Soluble in organic solvents such as chloroform | N/A |

| Phase Transition Temperature (Tm) | Not experimentally determined for the brominated species. The non-brominated analog, 16:0-18:0 PC, has a Tm of 49°C. | [8] |

| Critical Micelle Concentration (CMC) | Not experimentally determined. CMCs of similar diacyl PCs are in the nanomolar range. | [5][9] |

Experimental Protocols

The characterization of the physical properties of phospholipids (B1166683) like this compound and their application in research involves several key experimental techniques.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is the primary method for determining the phase transition temperature (Tm) of lipids.

Methodology:

-

Sample Preparation: A known amount of the lipid is hydrated in a buffer solution (e.g., phosphate-buffered saline) to form multilamellar vesicles (MLVs). The lipid concentration is typically in the range of 1-10 mg/mL.

-

Encapsulation: The lipid dispersion is hermetically sealed in an aluminum or gold DSC pan. A reference pan containing only the buffer is also prepared.

-

Thermal Analysis: The sample and reference pans are placed in the DSC instrument. The temperature is scanned over a range that encompasses the expected phase transition, typically at a rate of 1-2°C/min. Both heating and cooling scans are usually recorded to check for hysteresis.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The peak of the endotherm on the heating scan corresponds to the main phase transition temperature (Tm). The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Fluorescence Quenching for Protein-Membrane Interaction Studies

The bromine atoms in this compound act as effective quenchers of tryptophan fluorescence. This property is exploited to determine the depth of insertion of membrane-associated proteins or peptides.

Methodology:

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared containing a mixture of a non-brominated matrix lipid (e.g., POPC) and varying mole percentages of this compound. LUVs are typically formed by extrusion of MLVs through polycarbonate membranes of a defined pore size (e.g., 100 nm)[1].

-

Fluorescence Measurement: The intrinsic tryptophan fluorescence of the protein of interest is measured in the absence of the vesicles.

-

Titration: The protein is then titrated with the LUVs containing the brominated lipid. The fluorescence intensity is measured after each addition.

-

Data Analysis: The decrease in fluorescence intensity is plotted against the concentration of the quencher (the brominated lipid). The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides information about the proximity of the tryptophan residues to the bromine atoms within the membrane bilayer[10]. By using a series of lipids with bromine atoms at different positions along the acyl chain, a depth profile of the protein's insertion can be constructed[1].

Visualizations

Experimental Workflow for Protein-Membrane Interaction Study

The following diagram illustrates a typical experimental workflow for studying the interaction of a protein with a membrane containing this compound using fluorescence quenching.

Conclusion

This compound is a valuable tool for biophysical research, enabling detailed studies of membrane structure and protein-membrane interactions. While specific thermotropic data for this lipid is not yet published, its physical properties are expected to closely mimic its non-brominated counterpart. The experimental protocols outlined in this guide provide a framework for utilizing this and similar modified lipids to advance our understanding of complex biological membrane systems. As research in this area continues, a more detailed characterization of the physical properties of this and other modified lipids will undoubtedly become available, further enhancing their utility in drug development and fundamental biological science.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. escholarship.org [escholarship.org]

- 4. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. utupub.fi [utupub.fi]

- 7. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetric study of the thermotropic phase behavior of a polymerizable, tubule-forming lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Investigation of Bilayers Formed by 1-Palmitoyl-2-Oleoylphosphatidylnucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acyl chain interactions and the modulation of phase changes in glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of 1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine, a complex lipid molecule relevant in various research and development applications. Understanding the precise molecular weight is fundamental for accurate experimental design, quantitative analysis, and formulation development.

Molecular Composition and Weight

The molecular formula for 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is C42H82Br2NO8P.[1] The molecular weight is a summation of the atomic weights of its constituent atoms.

Quantitative Data Summary

The following table outlines the atomic composition and the calculation of the molecular weight.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 42 | 12.011 | 504.462 |

| Hydrogen | H | 82 | 1.008[2][3][4][5] | 82.656 |

| Bromine | Br | 2 | 79.904[6][7][8] | 159.808 |

| Nitrogen | N | 1 | 14.007[9][10][11][12] | 14.007 |

| Oxygen | O | 8 | 15.999[13][14][15][16] | 127.992 |

| Phosphorus | P | 1 | 30.974[17][18][19][20] | 30.974 |

| Total | 919.899 |

The calculated molecular weight is 919.899 amu . Commercially available sources state a molecular weight of 919.9 .[1]

Experimental Protocols

The determination of molecular weight for complex molecules like this phospholipid is typically achieved through mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: The lipid is dissolved in an appropriate organic solvent system, such as a mixture of chloroform (B151607) and methanol, to a final concentration suitable for mass spectrometric analysis (typically in the low micromolar to nanomolar range).

-

Ionization: Electrospray ionization (ESI) is a commonly employed technique for large, non-volatile molecules like phospholipids. The sample solution is introduced into the ESI source, where a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

-

Mass Analysis: The generated ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with high accuracy and precision.

-

Data Acquisition and Analysis: The mass spectrometer records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined by identifying the peak corresponding to the molecular ion (e.g., [M+H]+, [M+Na]+) and accurately measuring its m/z. The high resolution allows for the differentiation of the target molecule from other species with similar nominal masses.

Visualization of Molecular Weight Calculation

The following diagram illustrates the hierarchical contribution of each element to the total molecular weight of the compound.

Caption: Hierarchical breakdown of the molecular weight calculation.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. quora.com [quora.com]

- 4. accessscience.com [accessscience.com]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 12. #7 - Nitrogen - N [hobart.k12.in.us]

- 13. fiveable.me [fiveable.me]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 17. Phosphorus - Wikipedia [en.wikipedia.org]

- 18. A brief note on Atomic Mass of Phosphorus [unacademy.com]

- 19. Atomic Weight of Phosphorus | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 20. #15 - Phosphorus - P [hobart.k12.in.us]

Technical Guide: Solubility of 16:0-18:0(11-12Br) PC in Chloroform

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 16:0-18:0(11-12Br) PC

This compound is a synthetic phospholipid that incorporates bromine atoms into the acyl chain. This modification is often used as a contrast-enhancing agent in techniques like cryo-electron microscopy to probe nanoscale membrane structures.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H82Br2NO8P | [3] |

| Molecular Weight | 919.9 g/mol | [3] |

| Common Name | 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine | [3] |

| Purity | Typically ≥99% | [3] |

| Storage | Recommended at -20°C | [4] |

Principles of Phosphatidylcholine Solubility in Chloroform (B151607)

The solubility of phosphatidylcholines (PCs) in chloroform is primarily governed by the formation of hydrogen bonds.[5] Spectroscopic analysis has confirmed the existence of two main types of hydrogen bonding between chloroform and PC:

-

Between the hydrogen of chloroform and the carbonyl group (C=O) of the PC's ester linkages.[5]

-

Between the hydrogen of chloroform and the phosphorylcholine (B1220837) group of the PC.[5]

The latter interaction is believed to contribute more significantly to the overall solubility, resulting in the formation of a complex between one PC molecule and several chloroform molecules.[5] The introduction of bromine atoms in the acyl chain of this compound may influence its solubility profile compared to its non-brominated counterparts due to changes in molecular polarity and intermolecular interactions.

For some long-chain, saturated acidic lipids that are difficult to dissolve in pure chloroform, the addition of a small amount of methanol (B129727) (e.g., 2%) and deionized water (e.g., 0.5-1%) can improve solubility.[6]

Experimental Protocol for Determining Solubility

The following protocol provides a standardized method for determining the solubility of this compound in chloroform.

4.1. Materials

-

This compound powder

-

Anhydrous chloroform, HPLC grade or higher

-

Glass vials with PTFE-lined caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Sonicator (bath or probe)

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Micro-pipettes

-

Syringe filters (0.22 µm, PTFE)

4.2. Procedure

-

Preparation of Stock Solutions:

-

Accurately weigh a known amount of this compound into a series of glass vials.

-

Add a precise volume of chloroform to each vial to create a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/mL).

-

-

Solubilization:

-

Tightly cap the vials.

-

Vortex each vial for 2 minutes to facilitate initial dissolution.

-

If the lipid does not fully dissolve, sonicate the vials in a bath sonicator for 15-30 minutes at a controlled temperature (e.g., 25°C). Avoid excessive heating.

-

-

Equilibration:

-

Place the vials in a temperature-controlled environment (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. This step is crucial to ensure that the solubility limit is accurately determined.

-

-

Observation and Analysis:

-

After equilibration, visually inspect each vial for the presence of undissolved lipid. A clear, particle-free solution indicates complete dissolution.

-

For solutions that appear to be saturated, carefully collect a sample of the supernatant using a syringe and filter it through a 0.22 µm PTFE filter to remove any undissolved particles.

-

The concentration of the dissolved lipid in the filtered supernatant can be determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD).

-

4.3. Data Presentation

The results of the solubility determination should be recorded in a structured table.

Table 2: Solubility Determination of this compound in Chloroform at 25°C

| Vial No. | Target Concentration (mg/mL) | Visual Observation after 24h | Measured Concentration of Supernatant (mg/mL) | Solubility |

| 1 | 1 | Clear, no visible particles | - | Soluble |

| 2 | 5 | Clear, no visible particles | - | Soluble |

| 3 | 10 | Clear, no visible particles | - | Soluble |

| 4 | 25 | Slight haze | To be determined | Approaching saturation |

| 5 | 50 | Visible precipitate | To be determined | Saturated |

| 6 | 100 | Significant precipitate | To be determined | Saturated |

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key stages of the experimental protocol for determining the solubility of this compound in chloroform.

Conclusion

References

- 1. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. calpaclab.com [calpaclab.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

Stability and Storage of Brominated Phosphatidylcholines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brominated phosphatidylcholines are invaluable tools in biomedical research, particularly as contrast-enhancing agents in cryo-electron microscopy (cryo-EM) for the structural analysis of lipid-protein interactions within biological membranes.[1][2][3][4][5] Despite their utility, the inherent chemical structure of these modified phospholipids (B1166683) presents unique challenges to their long-term stability and storage. This technical guide provides a comprehensive overview of the primary degradation pathways affecting brominated phosphatidylcholines, recommended storage and handling protocols, and detailed experimental methodologies for assessing their stability. Understanding these factors is critical for ensuring the integrity of experimental materials and the reliability of research outcomes. While specific quantitative stability data for brominated phosphatidylcholines is not extensively available in public literature, this guide synthesizes established principles of lipid chemistry and the known reactivity of halogenated organic compounds to provide a robust framework for their management.

Introduction

Phosphatidylcholines are a major class of phospholipids found in biological membranes.[6] The introduction of bromine atoms into the acyl chains of these molecules, creating brominated phosphatidylcholines, provides a powerful probe for structural biology. However, the presence of both ester linkages and carbon-bromine bonds introduces potential sites for chemical degradation. The principal modes of degradation for phospholipids are hydrolysis and oxidation.[7] For brominated compounds, photodegradation leading to debromination is also a significant concern.[8] The stability of these compounds is influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents.[7][9][10]

Principal Degradation Pathways

The chemical stability of brominated phosphatidylcholines is primarily threatened by three mechanisms: hydrolysis, oxidation, and photodegradation.

Hydrolysis

Hydrolysis of the ester bonds at the sn-1 and sn-2 positions of the glycerol (B35011) backbone is a common degradation pathway for all glycerophospholipids.[7] This process is catalyzed by both acidic and basic conditions and is accelerated at elevated temperatures.[11][12] The hydrolysis of a phosphatidylcholine molecule results in the formation of lysophosphatidylcholine (B164491) and a free fatty acid.

Caption: Hydrolytic degradation of brominated phosphatidylcholine.

Oxidation

The unsaturated fatty acyl chains of phosphatidylcholines are susceptible to oxidation, particularly at the double bonds. While bromination can occur on both saturated and unsaturated acyl chains, the presence of unsaturation increases the risk of oxidation. This process is often initiated by reactive oxygen species (ROS) and can be accelerated by heat and light. Oxidation can lead to the formation of a complex mixture of products, including hydroperoxides, aldehydes, and ketones, which can alter the structure and function of the lipid.[7]

Photodegradation and Debromination

Brominated organic compounds are known to be susceptible to photodegradation, a process initiated by the absorption of light, particularly in the UV range.[8] A primary photochemical reaction for brominated compounds is the cleavage of the carbon-bromine (C-Br) bond, leading to the formation of a bromine radical and an organic radical.[13] This debromination process alters the chemical identity of the lipid and can initiate further degradation reactions. The quantum yield of this process, a measure of its efficiency, is dependent on the wavelength of light and the solvent environment.[8][14]

Caption: Photodegradation pathway of brominated phosphatidylcholine.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of brominated phosphatidylcholines, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at ≤ -20°C, preferably at -80°C for long-term storage.[9][10] | Low temperatures slow down the rates of chemical reactions, including hydrolysis and oxidation. |

| Form | Store as a solid (lyophilized powder) or in a suitable organic solvent (e.g., chloroform, ethanol). | Storing in solution can facilitate degradation, but for ease of use, solutions are common. If in solution, use an inert solvent and minimize water content. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation. |

| Light Exposure | Protect from light by using amber vials or by storing in the dark. | To prevent photodegradation and the cleavage of C-Br bonds. |

| pH | For aqueous suspensions, maintain a neutral pH (around 7.0-7.5) using a suitable buffer.[9] | Extreme pH values can catalyze the hydrolysis of ester bonds. |

| Handling | Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Use clean, inert spatulas and glassware. | Prevents the introduction of water and other contaminants that can accelerate degradation. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for brominated phosphatidylcholines should include methods to detect and quantify the parent compound and its potential degradation products.

Caption: Experimental workflow for stability assessment.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact brominated phosphatidylcholine from its degradation products.

-

Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as these detectors are suitable for lipid analysis.

-

Column: A normal-phase silica (B1680970) column or a reversed-phase C18 column can be used. The choice will depend on the specific brominated phosphatidylcholine and its degradation products.

-

Mobile Phase: A gradient elution is typically required. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., isopropanol, methanol, and water with a modifier like ammonium (B1175870) hydroxide) is common. For reversed-phase, gradients of acetonitrile, methanol, and water are often employed.

-

Method Validation: The method must be validated according to ICH guidelines to ensure it is fit for purpose.[15][16][17][18][19] Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

-

Specificity: This is demonstrated by subjecting the brominated phosphatidylcholine to stress conditions (e.g., acid and base hydrolysis, oxidation, and photolysis) to generate degradation products. The method should be able to resolve the peak for the intact lipid from all degradation product peaks.

-

Identification of Degradation Products by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

-

Ionization: Electrospray ionization (ESI) is commonly used for phospholipids.

-

Analysis: By comparing the mass spectra of the parent compound and the degradation products, it is possible to identify structural changes such as the loss of a bromine atom (debromination), the cleavage of an acyl chain (hydrolysis), or the addition of oxygen atoms (oxidation). Fragmentation patterns in MS/MS can provide further structural information.[20]

Accelerated Stability Studies

Accelerated stability studies use exaggerated storage conditions to predict the shelf-life of a product in a shorter period.[21][22][23][24][25]

-

Conditions: Samples are stored at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity. For light-sensitive compounds, photostability testing should be conducted in a photostability chamber.

-

Procedure:

-

Prepare multiple aliquots of the brominated phosphatidylcholine in its final intended storage format (e.g., lyophilized powder, solution in a specific solvent).

-

Place the samples in stability chambers under the desired stress conditions.

-

At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a set of samples.

-

Analyze the samples using the validated stability-indicating HPLC method to quantify the amount of intact brominated phosphatidylcholine remaining.

-

Analyze the samples by LC-MS/MS to identify any major degradation products.

-

-

Data Analysis: The degradation kinetics can be modeled, often following first-order kinetics, to estimate the shelf-life under normal storage conditions.[26]

Conclusion

The stability of brominated phosphatidylcholines is a critical consideration for their effective use in research and development. The primary degradation pathways of hydrolysis, oxidation, and photodegradation can be significantly mitigated through appropriate storage and handling. This guide provides a framework for understanding these degradation processes and for implementing a robust stability testing program. By following these recommendations and employing the detailed experimental protocols, researchers can ensure the quality and integrity of their brominated phosphatidylcholine reagents, leading to more reliable and reproducible scientific outcomes. Further research is warranted to generate specific quantitative stability data for a range of brominated phosphatidylcholines under various conditions to fill the current knowledge gap.

References

- 1. researchgate.net [researchgate.net]

- 2. Brominated lipid probes expose structural asymmetries in constricted membranes [escholarship.org]

- 3. Brominated lipid probes expose structural asymmetries in constricted membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Influence of chronic fluorosis on membrane lipids in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of sonicated aqueous suspensions of phospholipids under air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ijpsm.com [ijpsm.com]

- 17. youtube.com [youtube.com]

- 18. questjournals.org [questjournals.org]

- 19. ijcrt.org [ijcrt.org]

- 20. researchgate.net [researchgate.net]

- 21. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Using accelerated drug stability results to inform long-term studies in shelf life determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ijpsonline.com [ijpsonline.com]

- 25. rjptonline.org [rjptonline.org]

- 26. Phospholipid Degradation Kinetics of Pork during Combined High-Pressure and Thermal Treatments [agris.fao.org]

Technical Guide: 16:0-18:0(11-12BR) PC - A Tool for Probing Protein-Membrane Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly abbreviated as 16:0-18:0(11-12BR) PC. This synthetic, brominated phospholipid is a valuable tool in biophysical studies for elucidating the intricacies of protein-membrane interactions.

Core Concepts

This compound is a modified phosphatidylcholine where bromine atoms are introduced at the 11th and 12th carbons of the stearoyl acyl chain. This modification imparts a unique property: the ability to quench the intrinsic fluorescence of tryptophan residues in proteins. This characteristic makes it an ideal probe for determining the penetration depth of proteins and peptides into lipid bilayers. By strategically placing the bromine atoms at a specific depth within the membrane, researchers can precisely measure the proximity of tryptophan residues to that location.

Supplier and Availability

This compound is available from several specialized lipid suppliers. Avanti Polar Lipids is a primary manufacturer, with distribution through platforms like Sigma-Aldrich/Merck.[1][2][3] Creative Enzymes also lists this product.[4] It is typically supplied as a powder with a purity of over 99%, as determined by thin-layer chromatography (TLC).[1]

Quantitative Data Summary

| Property | Value | Reference |

| Full Chemical Name | 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine | [1] |

| Abbreviation | This compound | N/A |

| CAS Number | 324054-54-8 | [1] |

| Molecular Formula | C42H82Br2NO8P | [1][5] |

| Molecular Weight | 919.9 g/mol | [1][5] |

| Physical Form | Powder | [1] |

| Purity | >99% (TLC) | [1] |

| Storage Temperature | -20°C | [1] |

Experimental Applications and Protocols

The primary application of this compound is in the preparation of liposomes, particularly large unilamellar vesicles (LUVs), for use in tryptophan fluorescence quenching assays. These assays are instrumental in studying the binding and insertion of proteins and peptides into model membranes.

A notable example is the study of Human Heat Shock Protein 70 (Hsp70) interaction with membranes. By incorporating this compound into LUVs, researchers can determine the depth to which the tryptophan residues of Hsp70 penetrate the lipid bilayer, providing insights into the mechanism of their membrane association.[2]

Key Experimental Protocol: Preparation of LUVs for Tryptophan Fluorescence Quenching

Materials:

-

This compound and other desired lipids (e.g., POPC)

-

Chloroform (B151607) or a chloroform/methanol mixture

-

Buffer of choice (e.g., HEPES, PBS)

-

Glass vials

-

Rotary evaporator or nitrogen/argon stream

-

High-vacuum pump

-

Water bath sonicator

-

Mini-extruder apparatus

-

Polycarbonate membranes with desired pore size (e.g., 100 nm)

-

Syringes

Procedure:

-

Lipid Film Formation:

-

In a clean glass vial, dissolve the desired amounts of this compound and other lipids in chloroform or a suitable organic solvent mixture.

-

Remove the solvent using a gentle stream of nitrogen or argon gas, followed by drying under a high vacuum for at least 2 hours to form a thin lipid film on the bottom of the vial.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid mixture.

-

-

Sonication and Freeze-Thaw Cycles (Optional but Recommended):

-

To facilitate the formation of unilamellar vesicles, the hydrated lipid suspension can be subjected to brief periods of bath sonication.

-

Several cycles of freezing in liquid nitrogen and thawing in a warm water bath can also help to break up multilamellar structures.

-

-

Extrusion:

-

Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the lipid suspension to a syringe and pass it through the extruder a set number of times (e.g., 11-21 passes). This process forces the lipids through the pores, resulting in the formation of uniformly sized LUVs.

-

-

Vesicle Characterization:

-

The size distribution of the prepared LUVs can be determined using techniques such as dynamic light scattering (DLS).

-

Tryptophan Fluorescence Quenching Assay

-

Prepare LUVs containing a known molar percentage of this compound. A control set of LUVs without the brominated lipid should also be prepared.

-

Add the protein of interest (containing tryptophan residues) to the LUV suspension.

-

Measure the tryptophan fluorescence intensity using a spectrofluorometer. The excitation wavelength is typically around 295 nm to selectively excite tryptophan, and the emission is scanned from approximately 310 to 400 nm.

-

The degree of fluorescence quenching in the presence of the brominated lipid, compared to the control, provides information about the proximity of the tryptophan residues to the bromine atoms within the membrane.

Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound is directly involved in any cellular signaling pathways. Its utility lies in its biophysical properties as a tool for studying membrane interactions rather than as a bioactive molecule. Research on the broader effects of brominated fatty acids has indicated potential for toxicity and alterations in lipid metabolism, but not a role as a signaling molecule.

Visualizations

Caption: Experimental workflow for determining protein membrane penetration using this compound.

Caption: Principle of tryptophan fluorescence quenching by brominated lipids.

References

- 1. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human heat shock protein 70 (Hsp70) as a peripheral membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edinst.com [edinst.com]

- 4. researchgate.net [researchgate.net]

- 5. avantiresearch.com [avantiresearch.com]

Unveiling Membrane Secrets: A Technical Guide to the Function of Brominated Lipids in Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, understanding the structure and function of cell membranes is paramount. These dynamic lipid bilayers are central to a vast array of cellular processes, from signaling and transport to pathogenesis. However, their fluid and complex nature presents a significant challenge to detailed structural and functional analysis. For decades, researchers have sought innovative tools to probe the molecular organization and dynamics of membranes. Among the most powerful and versatile of these tools are brominated lipids. By strategically replacing hydrogen atoms with heavier bromine atoms on the lipid acyl chains, these modified lipids act as powerful probes, offering enhanced contrast in a variety of biophysical techniques without significantly perturbing the native membrane environment. This technical guide provides an in-depth exploration of the function of brominated lipids in membrane studies, detailing their applications, the quantitative data they help generate, and the experimental protocols for their use.

Core Applications of Brominated Lipids

Brominated lipids have become indispensable in several key areas of membrane research, primarily due to the unique physical properties of the bromine atom. Its high electron density and significant neutron scattering length make it an excellent contrast agent in techniques such as cryo-electron microscopy (cryo-EM), X-ray diffraction, and neutron scattering. Furthermore, the ability of bromine to quench fluorescence has been effectively utilized in studying protein-lipid interactions.

Contrast Enhancement in Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has revolutionized structural biology, allowing for the high-resolution visualization of biological macromolecules in their near-native states. However, the inherent low contrast of lipids can make it difficult to discern fine structural details within membranes. Brominated lipids overcome this limitation by enhancing electron scattering, thereby providing a clearer picture of lipid organization, leaflet asymmetries, and lipid-protein interactions.[1][2][3]

Recent studies have successfully employed brominated lipid probes to reveal structural asymmetries in highly constricted membranes, such as those formed by the ESCRT-III protein complex during membrane remodeling.[4][5][6] By replacing native lipids with their brominated counterparts, researchers were able to visualize the enrichment of specific lipids at protein-membrane interfaces and observe how membrane curvature stress alters lipid organization.[4][7]

Probing Membrane Structure with X-ray and Neutron Scattering

X-ray and neutron scattering techniques are powerful methods for determining the structure of lipid bilayers. Brominated lipids serve as valuable tools in these approaches by providing specific points of high scattering density.

In X-ray diffraction , the high electron density of bromine atoms allows for the precise determination of their location within the lipid bilayer. This has been instrumental in phasing the diffraction data and generating detailed electron density profiles of membranes.[2][8] This approach has been used to study the incorporation of proteins into lipid bilayers and to distinguish the distribution of different lipid species.[2]

In neutron scattering , the large and distinct neutron scattering length of bromine provides a powerful contrast variation tool. By selectively brominating specific lipids, researchers can highlight their distribution within the membrane. While deuterium (B1214612) labeling is more common in neutron scattering, bromination offers a complementary approach, particularly when specific isotopic labeling is challenging.[9][10][11][12][13]

Investigating Protein-Lipid Interactions via Fluorescence Quenching

Understanding how proteins interact with the lipid bilayer is crucial for elucidating their function. Brominated lipids offer a powerful method to study these interactions through fluorescence quenching. Tryptophan, an intrinsic fluorescent amino acid in proteins, can be quenched by bromine atoms in close proximity. By systematically brominating different positions on the lipid acyl chain, it is possible to map the depth of penetration of a protein or a specific tryptophan residue within the membrane.[14][15][16][17][18] This technique provides real-time, quantitative data on protein insertion and conformation within the lipid bilayer.[16]

Potential as Internal Standards in Mass Spectrometry

While less documented, the unique mass of bromine suggests a potential application for brominated lipids as internal standards in quantitative lipidomics via mass spectrometry.[19][20][21][22] The distinct isotopic pattern of bromine could allow for clear identification and quantification of lipid species in complex mixtures, although deuterated and 13C-labeled lipids are more commonly used for this purpose. Further research is needed to fully explore this application.

Quantitative Data Presentation

The use of brominated lipids allows for the acquisition of valuable quantitative data on membrane properties. The following tables summarize key parameters that can be measured and compared between brominated and non-brominated lipid systems.

| Lipid Type | Mean Molecular Area (Ų/molecule) | Compressibility Modulus (mN/m) | Lateral Diffusion Coefficient (cm²/s) |

| Non-Brominated (Unsaturated) | |||

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | ~72 | ~150-200 (Liquid-Expanded) | ~1 x 10⁻⁷ |

| Stearoyl-docosahexaenoyl-phosphatidylcholine (SDPC) | Varies | Varies | Varies |

| Brominated | |||

| Brominated DOPC | Slightly larger than DOPC | Generally lower (more compressible) than saturated lipids | Slower than non-brominated counterparts[4] |

| Brominated SDPC (SDPC-Br) | Similar to SDPC[4] | Less compressible than unsaturated lipids, but more than saturated lipids[4] | Slower than SDPC[4] |

Table 1: Comparative Biophysical Properties of Brominated and Non-Brominated Lipids. This table provides a summary of key biophysical parameters. Actual values can vary depending on the specific lipid, experimental conditions (temperature, pressure), and the composition of the lipid mixture.[1][4][23][24][25][26][27][28][29][30][31][32][33][34]

| Technique | Parameter | Description |

| X-ray & Neutron Scattering | Scattering Length Density (SLD) | A measure of the scattering power of a material. Bromine has a high electron density for X-rays and a distinct scattering length for neutrons, providing contrast.[35][36][37] |

| Fluorescence Spectroscopy | Quenching Efficiency | The percentage of fluorescence intensity reduction of a fluorophore (e.g., tryptophan) in the presence of a quencher (brominated lipid).[14] |

| Stern-Volmer Constant (Ksv) | A measure of the quenching efficiency, which can be used to determine the accessibility of the fluorophore to the quencher. |

Table 2: Key Quantitative Parameters Obtained Using Brominated Lipids in Different Techniques.

Experimental Protocols

This section provides detailed methodologies for key experiments involving brominated lipids.

Synthesis of Brominated Phospholipids (B1166683)

Principle: Bromine is added across the double bonds of unsaturated fatty acyl chains of a precursor phospholipid.

Materials:

-

Unsaturated phospholipid (e.g., DOPC, SDPC)

-

Bromine (Br₂)

-

Chloroform (B151607) (CHCl₃) or other suitable organic solvent

-

Round-bottom flask

-

Stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the unsaturated phospholipid in chloroform in a round-bottom flask.

-

Cool the solution in an ice bath while stirring.

-

Slowly add a stoichiometric amount of bromine (dissolved in chloroform) dropwise to the lipid solution. The amount of bromine should be calculated based on the number of double bonds in the lipid.

-

Continue stirring the reaction mixture on ice for 1-2 hours in the dark to prevent light-induced side reactions.

-

Remove the solvent and any excess bromine using a rotary evaporator under reduced pressure.

-

The resulting brominated lipid can be further purified if necessary, but for many applications, the crude product is used directly after thorough drying.

-

Confirm the extent of bromination using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.[38][39][40][41]

Cryo-Electron Microscopy with Brominated Lipids

Principle: Vesicles or other membrane preparations containing brominated lipids are rapidly frozen and imaged using a transmission electron microscope to visualize membrane structure with enhanced contrast.

Materials:

-

Brominated lipid(s) and other lipids for vesicle preparation

-

Buffer solution

-

Extruder with polycarbonate membranes

-

Cryo-EM grids (e.g., lacey carbon or Quantifoil)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Liquid ethane (B1197151)

-

Cryo-transmission electron microscope (Cryo-TEM)

Procedure:

-

Vesicle Preparation:

-

Prepare a lipid mixture including the brominated lipid(s) in a glass vial.

-

Dry the lipids to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

-

Prepare unilamellar vesicles (LUVs) of a defined size by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

-

Sample Application and Vitrification:

-

Cryo-EM Imaging and Data Analysis:

Tryptophan Fluorescence Quenching Assay

Principle: The intrinsic fluorescence of tryptophan residues in a protein is quenched upon interaction with brominated lipids. The degree of quenching provides information about the proximity of the tryptophan to the bromine atoms in the membrane.

Materials:

-

Protein containing tryptophan residue(s)

-

Vesicles prepared with a mixture of non-brominated and brominated phospholipids (with bromine at a specific position on the acyl chain)

-

Fluorometer

-

Cuvettes

Procedure:

-

Sample Preparation:

-

Prepare two sets of vesicles: one with 100% non-brominated lipids (control) and another with a certain percentage of brominated lipids.

-

Reconstitute the protein into both sets of vesicles.

-

-

Fluorescence Measurement:

-

Place the sample in a cuvette in the fluorometer.

-

Excite the sample at the tryptophan absorption maximum (typically around 295 nm) to minimize excitation of tyrosine residues.

-

Record the fluorescence emission spectrum (typically from 310 to 400 nm).

-

-

Data Analysis:

-

Calculate the fractional quenching (FQ) using the formula: FQ = 1 - (F / F₀), where F is the fluorescence intensity in the presence of brominated lipids and F₀ is the fluorescence intensity in the absence of brominated lipids.

-